1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone
Overview
Description
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone is a chemical compound with the molecular formula C6H5F3N2OS and a molecular weight of 210.18 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the trifluoromethyl group and the amino group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . This method yields the desired thiazole derivative through a cyclization reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound has a similar trifluoromethyl group but differs in the ring structure, which can lead to different biological activities.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-2(12)3-4(6(7,8)9)11-5(10)13-3/h1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJHCODYKTHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596654 | |
Record name | 1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167405-28-9 | |
Record name | 1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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